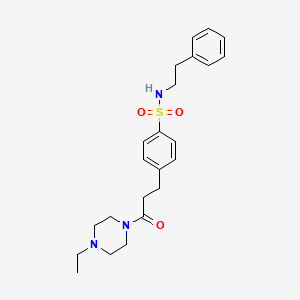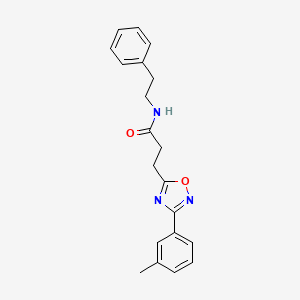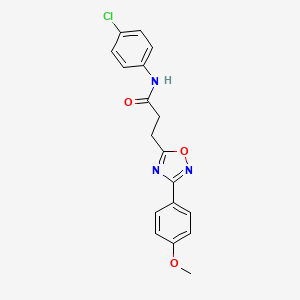
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide, also known as EPB-SO2, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-based drugs and has been found to exhibit promising pharmacological properties that make it a potential candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and pain pathways. It has also been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit antitumor activity in vitro and in vivo. Additionally, 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents, making it easy to work with. However, one of the limitations of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is that it is relatively unstable in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for the research on 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide. One potential direction is the development of new drugs based on the structure of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the further elucidation of the mechanism of action of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide, which could provide insights into the development of new drugs with improved pharmacological properties. Additionally, the development of new synthetic methods for the preparation of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide and related compounds could also be an interesting area of research.
Méthodes De Synthèse
The synthesis of 4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves the reaction of 4-bromo-N-phenethylbenzenesulfonamide with 3-(4-ethylpiperazin-1-yl)-3-oxopropyl bromide in the presence of a suitable base. The reaction proceeds through a substitution reaction, resulting in the formation of the desired product in good yield.
Applications De Recherche Scientifique
4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-2-25-16-18-26(19-17-25)23(27)13-10-21-8-11-22(12-9-21)30(28,29)24-15-14-20-6-4-3-5-7-20/h3-9,11-12,24H,2,10,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNNZMRBGSCDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)


![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)








